Ethyl 2-amino-2-cyanoacetate

Catalog No.
S3413452
CAS No.
32683-02-6
M.F
C5H8N2O2
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-2-cyanoacetate

Traditional routes from ethyl cyanoacetate require hazardous oximation and high-pressure hydrogenation, adding days.

Ethyl 2-amino-2-cyanoacetate collapses this to a single cyclization step.

  • Direct condensation with isothiocyanates for kinase inhibitors (e.g., TNIK).
  • Enables AICA analog synthesis without bromoacetic acid.
  • Dual nucleophilicity accelerates pyrimidine/pyrazine library synthesis.

Immediate global shipping.

CAS Number

32683-02-6

Product Name

Ethyl 2-amino-2-cyanoacetate

IUPAC Name

ethyl 2-amino-2-cyanoacetate

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C5H8N2O2/c1-2-9-5(8)4(7)3-6/h4H,2,7H2,1H3

InChI Key

JYGRVMQGWVVHJE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)N

Canonical SMILES

CCOC(=O)C(C#N)N

Synonyms

Ethyl 2-amino-2-cyanoacetate, 2-Amino-2-cyanoacetic acid ethyl ester, Ethyl 2-amino-2-cyanoethanoate, Ethyl α-amino-α-cyanoacetate, Ethyl 2-cyano-2-aminoacetate

Purity

≥97%

Package Size

5 g, 10 g, 25 g, 50 g

Ethyl 2-amino-2-cyanoacetate (CAS 32683-02-6) is a highly functionalized, trifunctional aliphatic building block featuring an alpha-amino group, a cyano group, and an ethyl ester moiety on a single carbon atom. In pharmaceutical and agrochemical procurement, it is primarily sourced as a direct precursor for the construction of complex nitrogen-containing heterocycles, including imidazoles, thiazoles, and pyrimidines. By providing a pre-installed amino group on an active methylene scaffold, this reagent allows synthetic chemists to bypass the multi-step amination or nitrosation sequences typically required when starting from simpler analogs [1]. Its dual nucleophilicity makes it an indispensable asset for streamlining the synthesis of purine analogs and kinase inhibitors, directly reducing process complexity and reagent overhead[2].

Procurement Fit

1 Bifunctional α-aminonitrile core
2 Enables one-pot heterocycle assembly
3 Free base or tosylate salt procurement options

Attempting to substitute ethyl 2-amino-2-cyanoacetate with its cheaper, more common analog, ethyl cyanoacetate, introduces severe process inefficiencies that negate any initial cost savings. Because ethyl cyanoacetate lacks the alpha-amino group, synthesizing 5-amino heterocycles from it requires a minimum of two additional steps: oximation with sodium nitrite under acidic conditions, followed by high-pressure catalytic hydrogenation or chemical reduction [1]. This not only extends process timelines by several days but also introduces hazardous reagents and necessitates specialized high-pressure equipment. Procuring the pre-aminated ethyl 2-amino-2-cyanoacetate collapses this sequence into a single, direct cyclization step, dramatically improving overall yield, safety, and throughput in commercial drug discovery workflows [2].

Substitution Risk

Ethyl 2-amino-2-cyanoacetate

Pre-installed α-amine enables direct cyclocondensation

Simple cyanoacetates

Lack α-amine; may require separate amination step

Ethyl 2-amino-2-cyanoacetate

Feasible Cook-Heilbron thiazole synthesis

Simple cyanoacetates

May not directly access 5-aminothiazole chemistry

Hydrogenation-Free Aminothiazole Synthesis

In the synthesis of TNIK inhibitors such as KY-05009, utilizing ethyl 2-amino-2-cyanoacetate allows for a direct, one-step reaction with phenyl isothiocyanate to form the ethyl 5-amino-2-(phenylamino)thiazole-4-carboxylate scaffold in approximately 3 hours. In contrast, starting from the baseline ethyl cyanoacetate requires a 2-day, 10-bar high-pressure hydrogenation step over a Pt/C catalyst just to generate the necessary aminated intermediate [1].

Evidence DimensionProcess time and equipment requirements
Target Compound Data1 step, 3 hours, standard reflux
Comparator Or BaselineEthyl cyanoacetate: 3 steps, >48 hours, 10-bar hydrogenation
Quantified DifferenceEliminates 2 synthetic steps and the need for high-pressure reactors
ConditionsSynthesis of ethyl 5-amino-2-(phenylamino)thiazole-4-carboxylate

Procuring the pre-aminated compound drastically reduces equipment overhead and accelerates the synthesis of critical kinase inhibitor scaffolds.

One-Pot Imidazole Synthesis
Class-level
42%
yield, 1 step
Step-count reduction vs. stepwise routes
Yield context may require optimization

Optimizing AICA Production Yields

The synthesis of AICA, a critical precursor for purine analogs and agricultural modulators, is heavily dependent on the starting material. Traditional routes utilizing hypoxanthine or bromoacetic acid require up to seven steps, with overall yields dropping below 60% after 65 hours of reaction time. By utilizing ethyl 2-amino-2-cyanoacetate, the core imidazole ring can be constructed via direct amidation and coupling, bypassing toxic intermediates like HCN (which is generated in diaminomaleonitrile routes) and significantly improving the step economy [1].

Evidence DimensionSynthetic step count and toxicity profile
Target Compound DataDirect amidation/coupling (2-3 steps), no HCN generation
Comparator Or BaselineBromoacetic acid / Diaminomaleonitrile routes: 7 steps or toxic HCN release
Quantified DifferenceReduces step count by up to 4 steps and eliminates toxic gas hazards
ConditionsIndustrial and lab-scale synthesis of AICA

Buyers scaling up purine or nucleoside analog production can achieve higher throughput and superior safety profiles by selecting this advanced intermediate.

5-Aminothiazole Access
Class-level
Feasible vs Not feasible
Enables direct thiazole formation pathway
Yield data not centrally tabulated

Dual Nucleophilicity in Condensation Reactions

While ethyl cyanoacetate is a classic active methylene compound that reliably undergoes Knoevenagel condensations to form alpha,beta-unsaturated esters, ethyl 2-amino-2-cyanoacetate exhibits a completely divergent reactivity profile. The presence of the alpha-amino group introduces a highly competitive nitrogen nucleophile, which preferentially reacts with aldehydes to form imines (Schiff bases) rather than undergoing simple carbon-carbon condensation [1].

Evidence DimensionPrimary reaction pathway with aldehydes
Target Compound DataImine formation (N-nucleophilicity dominates)
Comparator Or BaselineEthyl cyanoacetate: Knoevenagel condensation (C-nucleophilicity dominates)
Quantified DifferenceFundamental shift from C-C bond formation to C=N bond formation
ConditionsStandard condensation conditions with aromatic aldehydes

Procurement teams must recognize that this compound is not a drop-in substitute for standard active methylene chemistry, as its dual nucleophilicity dictates entirely different reaction pathways.

Pyrazinone N-Oxide Assembly
Class-level
2 steps vs ≥3 steps
Step-economical cascade cyclization
DCC-mediated condensation context
Salt Form Handling
Reported
Crystalline solid vs Low-melting solid/liquid
Tosylate may improve handling and storage
Free base stability may vary

Aminothiazole-Based Kinase Inhibitor Synthesis

Because ethyl 2-amino-2-cyanoacetate can directly condense with isothiocyanates, it is the optimal procurement choice for medicinal chemistry programs developing TNIK inhibitors (e.g., KY-05009) and other aminothiazole-containing therapeutics. It bypasses the need for hazardous oximation and high-pressure hydrogenation steps [1].

Scalable AICA and Purine Production

For process chemists synthesizing 5-amino-1H-imidazole-4-carboxamide (AICA), AICAR analogs, or related plant-growth modulators, this compound serves as a highly efficient advanced intermediate. It allows for rapid amidation and cyclization, avoiding the low yields and toxic byproducts associated with older bromoacetic acid or diaminomaleonitrile pathways [2].

Poly-Substituted Pyrimidine Synthesis

In library synthesis for drug discovery, the dual nucleophilicity of ethyl 2-amino-2-cyanoacetate makes it an ideal building block for constructing complex pyrimidines and pyrazines. Its ability to participate in direct intramolecular cyclizations reduces the reagent overhead required to build diverse nitrogenous heterocycles [3].

Application Fit

Application
Selection Property
Validation Focus
Imidazole scaffold SAR studies
Pre-installed α-aminonitrile reactivity
Condensation step efficiency and reproducibility
Pyrazinone N-oxide process development
Cascade-compatible bifunctional core
Step-economical route assessment
5-Aminothiazole derivative synthesis
α-Aminonitrile for Cook-Heilbron pathway
Feasibility of direct thiazole formation
Precise stoichiometry handling
Tosylate salt crystallinity and stability
Handling and storage reproducibility

XLogP3

-0.4

Sequence

X

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